N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
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Description
The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a diphenylacetamide moiety (a functional group consisting of two phenyl rings attached to an acetamide group). These types of compounds are often used in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyrazole and oxadiazole rings could influence its polarity, solubility, and stability .Mechanism of Action
Target of Action
The compound N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary target of this compound is the Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is an essential enzyme in the folate metabolism pathway of Leishmania parasites, making it a promising target for antileishmanial drugs .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the active site of the enzyme . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy . This interaction inhibits the activity of LmPTR1, disrupting the folate metabolism pathway and leading to the death of the Leishmania parasites .
Biochemical Pathways
The compound affects the folate metabolism pathway in Leishmania parasites by inhibiting the activity of LmPTR1 . The disruption of this pathway leads to a deficiency in essential folate metabolites, which are crucial for the survival and proliferation of the parasites .
Result of Action
The inhibition of LmPTR1 by the compound disrupts the folate metabolism pathway in Leishmania parasites, leading to a deficiency in essential folate metabolites . This results in the death of the parasites, demonstrating the compound’s potent antileishmanial activity .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-13-17(26(2)25-14)20-23-24-21(28-20)22-19(27)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18H,1-2H3,(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKLPFUIKIWWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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